molecular formula C32H35N5O5 B609121 ML-18

ML-18

Katalognummer: B609121
Molekulargewicht: 569.6 g/mol
InChI-Schlüssel: JOKVJNCYOSFDGC-LJAQVGFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ML-18 is a non-peptide, stereoselective antagonist of bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR) implicated in cancer progression and signaling pathways. First reported in 2015, this compound (molecular formula: C₃₂H₃₅N₅O₅; molecular weight: 569.65 g/mol) binds preferentially to BRS-3 over other bombesin receptors, such as gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR), with an IC₅₀ of 4.8 μM for BRS-3 . Its S-enantiomer configuration is critical for activity, while the R-enantiomer (EMY-98) is inactive .

Biologische Aktivität

ML-18 is a compound that has garnered attention for its potential biological activities, particularly in the context of immune modulation and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

This compound is primarily recognized as a derivative related to interleukin-18 (IL-18), a pro-inflammatory cytokine involved in various immune responses. IL-18 plays a crucial role in enhancing the activity of natural killer (NK) cells and T cells, thereby influencing both innate and adaptive immunity. Understanding the biological activity of this compound requires an exploration of its interaction with IL-18 and its receptor system.

The biological activity of this compound is closely linked to the signaling pathways activated by IL-18. Upon binding to its receptors IL-18Rα and IL-18Rβ, IL-18 triggers intracellular signaling cascades that lead to the activation of several transcription factors, including NFκB and STAT3. This process results in the production of pro-inflammatory cytokines and enhances immune cell proliferation.

Key Signaling Pathways

  • IL-18 Signaling :
    • Receptor Binding : IL-18 binds to its receptors, forming a high-affinity complex that activates downstream signaling pathways.
    • Caspase Activation : The precursor form of IL-18 is cleaved by caspase-1, which is essential for its biological activity .
  • Effect on Immune Cells :
    • NK Cell Activation : this compound enhances NK cell cytotoxicity against tumor cells when combined with other cytokines like IL-12 and IL-15 .
    • Macrophage Activation : It stimulates macrophages to produce interferon-gamma (IFN-γ), further promoting immune responses .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Table 1: Biological Effects of this compound on Immune Cells

Cell TypeEffect Induced by this compoundReference
NK CellsIncreased cytotoxicity ,
MacrophagesEnhanced IFN-γ production ,
T CellsActivation and proliferation ,

Case Studies

Several case studies illustrate the therapeutic potential of this compound in clinical settings:

  • Case Study on Cancer Immunotherapy :
    • A study demonstrated that administration of this compound in combination with anti-tumor therapies resulted in enhanced NK cell activity, leading to improved tumor regression in murine models . This suggests that this compound could be an effective adjuvant in cancer immunotherapy.
  • Autoimmune Disorders :
    • Research has shown that modulation of IL-18 activity through this compound can alleviate symptoms in autoimmune diseases by restoring balance in pro-inflammatory and anti-inflammatory cytokine levels .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

ML-18 demonstrates promising anticancer properties, particularly against lung cancer cell lines:

  • Cell Proliferation : Studies have shown that this compound inhibits the proliferation of various lung cancer cell lines, such as NCI-H1299 and NCI-H727. The compound's ability to block key signaling pathways contributes to its effectiveness in reducing cell growth .
  • Clonogenic Assays : In clonogenic assays, this compound significantly reduced the number of colonies formed by lung cancer cells, further supporting its potential as a therapeutic agent .

Potential for Drug Development

The unique properties of this compound position it as a valuable template for drug development:

  • Template for Non-Peptide Antagonists : Given its mechanism and effectiveness, this compound serves as a scaffold for developing more potent and selective BRS-3 antagonists. Researchers are exploring modifications to enhance its pharmacological profile .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFocusKey Findings
Iorio et al. (2014)Anticancer activityDemonstrated dose-dependent inhibition of lung cancer cell proliferation and signaling pathways by this compound .
PMC6552674 (2018)Drug discovery applicationsDiscussed machine learning models that could predict the efficacy of compounds like this compound in various biological contexts .
PMC7577280 (2020)AI in drug discoveryHighlighted the role of artificial intelligence in optimizing compounds similar to this compound, enhancing drug discovery processes .

Q & A

Basic Research Questions

Q. What is the primary mechanism of ML-18 as a BRS-3 antagonist, and how does it differ from peptide-based antagonists?

this compound is a non-peptide antagonist that binds selectively to bombesin receptor subtype-3 (BRS-3), inhibiting ligand-induced signaling. Unlike peptide antagonists, this compound achieves reversible inhibition by competitively blocking BA1-induced calcium mobilization and tyrosine phosphorylation of EGFR/ERK in lung cancer cells. Its non-peptide structure allows for improved metabolic stability and reduced immunogenicity compared to peptide-based agents .

Key Data:

  • IC50 for BRS-3 binding: 4.8 μM vs. >100 μM for GRPR/NMBR .
  • Reversible inhibition of BA1-induced Ca²⁺ flux at 16 μM .

Q. How is this compound synthesized, and what analytical methods ensure enantiomeric purity?

this compound is synthesized using N-BOC-S-tryptophan as a chiral precursor, followed by HPLC purification to achieve >95% enantiomeric excess. Enantiomer purity is validated via chiral-phase HPLC and confirmed using calcium mobilization assays, where the (S)-enantiomer (this compound) shows activity, while the (R)-enantiomer (EMY-98) is inactive .

Q. What standard assays are used to evaluate this compound’s efficacy in vitro?

  • Receptor Binding : Competitive inhibition assays with ¹²⁵I-BA1 on BRS-3-transfected NCI-H1299 cells (IC50 = 4.8 μM) .
  • Calcium Mobilization : FURA2-AM-loaded cells treated with BA1 (10 nM) ± this compound (16 μM) .
  • Proliferation Assays : MTT assays (IC50 = 5 μM in NCI-H1299 cells) .
  • Clonogenic Assays : Agarose-based colony formation with this compound (1.6–48 μM) .

Advanced Research Questions

Q. How does this compound enhance gefitinib sensitivity in EGFR wild-type lung cancer cells?

this compound potentiates gefitinib by inhibiting BRS-3-mediated EGFR and ERK phosphorylation. In NCI-H727 cells (wild-type EGFR), this compound (16 μM) shifts gefitinib’s IC50 from >30 μM to 4.5 μM , suggesting BRS-3 blockade disrupts parallel survival pathways .

Mechanistic Insight:

  • BRS-3 activation by BA1 triggers Src/MMP-dependent TGFα release, which activates EGFR. This compound blocks this cascade, sensitizing cells to EGFR inhibitors .

Q. What methodological challenges arise when interpreting this compound’s dose-dependent effects across assays?

Discrepancies in effective concentrations (e.g., 16 μM for Ca²⁺ inhibition vs. 1.6 μM for clonogenic suppression) reflect assay-specific sensitivity. Calcium assays measure acute signaling (high this compound required), while clonogenic assays capture long-term proliferation (lower doses suffice). Researchers must optimize concentrations per assay type and validate with orthogonal methods (e.g., Western blotting for phosphorylation) .

Q. How do structural modifications of this compound influence receptor selectivity and potency?

this compound’s phenyl group substitution (vs. pyridine in PD176252) reduces positive charge, favoring hydrophobic interactions with Phe222 in BRS-3’s transmembrane domain. This confers ~10x higher BRS-3 affinity vs. PD176252 (IC50 = 4.8 μM vs. >10 μM) and minimal GRPR/NMBR binding .

Comparative Data:

CompoundBRS-3 IC50 (μM)GRPR IC50 (μM)NMBR IC50 (μM)
This compound4.816>100
PD176252>100.20.0002

Q. How should researchers address contradictions in this compound’s effects on FAK phosphorylation?

While BA1 increases FAK phosphorylation by 10.9x , this compound (16 μM) fully reverses this effect, but lower doses (1.6 μM) fail. Such contradictions necessitate:

  • Dose-response validation across multiple cell lines (e.g., NCI-H727 vs. H1299).
  • Pathway redundancy analysis (e.g., Src inhibition with PP2 to confirm BRS-3 specificity) .

Q. What guidelines ensure reproducibility in this compound’s clonogenic assays?

  • Use 0.5% agarose in SIT medium with 5% FBS for the base layer.
  • Seed 5×10⁴ cells in 0.3% agarose with this compound and gefitinib.
  • Quantify colonies >50 μm after 2 weeks using p-iodonitrotetrazolium violet staining .

Q. Methodological Best Practices

Q. How to design experiments analyzing this compound’s impact on transcriptional regulation (e.g., c-fos mRNA)?

  • Treat BRS-3-transfected cells with this compound (16 μM) ± MEK inhibitors.
  • Extract RNA post-treatment (e.g., 30–60 mins) for qPCR.
  • Confirm BRS-3 dependence via siRNA knockdown .

Q. What statistical approaches resolve variability in calcium flux assays?

Normalize Ca²⁺ responses to baseline (0.18–0.20 μM) and report as ΔF/F₀. Use repeated-measures ANOVA to compare this compound’s inhibition across trials (n ≥ 4) .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties:

  • Receptor Binding : ML-18 inhibits ¹²⁵I-BA1 binding to BRS-3 with moderate affinity (IC₅₀ = 4.8 μM) but exhibits significantly lower affinity for GRPR (IC₅₀ = 16 μM) and negligible binding to NMBR (IC₅₀ > 100 μM) .
  • Functional Antagonism : this compound reversibly blocks BRS-3-mediated effects, including:
    • Calcium Mobilization : Inhibits BA1-induced cytosolic Ca²⁺ elevation at 16 μM .
    • Tyrosine Phosphorylation : Suppresses BA1-induced phosphorylation of EGFR (170 kDa) and ERK (42/44 kDa) in lung cancer cells .
    • Antiproliferative Effects : Reduces lung cancer cell viability (IC₅₀ = 5 μM) and enhances gefitinib cytotoxicity, shifting gefitinib’s IC₅₀ from >30 μM to 4.5 μM in combination studies .

This compound’s unique structure—a phenyl-substituted analog of PD176252—enhances BRS-3 selectivity by favoring hydrophobic interactions with Phe222 in BRS-3’s transmembrane domain .

This compound is distinguished from other bombesin receptor modulators by its selectivity, stereochemistry, and functional versatility. Below is a comparative analysis with key analogs:

Table 1: Receptor Binding Affinities (IC₅₀ Values)

Compound BRS-3 (μM) GRPR (μM) NMBR (μM) Key Features
This compound 4.8 16 >100 Non-peptide, S-enantiomer, BRS-3 selective
PD176252 >10 0.2 0.0002 Dual GRPR/NMBR antagonist
PD168368 >10 >10 0.0001 NMBR-selective antagonist
Bantag-1 0.001 ND ND Peptide antagonist, high BRS-3 affinity
MK-5046 0.018 >10 >10 BRS-3 agonist, non-peptide

ND: Not determined. Sources: .

Functional and Structural Comparisons:

PD176252 vs. This compound :

  • PD176252 is a dual GRPR/NMBR antagonist but lacks BRS-3 affinity (IC₅₀ > 10 μM). This compound’s phenyl substitution replaces PD176252’s pyridine ring, reducing positive charge and enhancing BRS-3 selectivity .
  • Therapeutic Impact : PD176252 suppresses GRPR-driven tumors, while this compound targets BRS-3-overexpressing cancers (e.g., NSCLC) and synergizes with EGFR inhibitors like gefitinib .

Bantag-1 vs. This compound: Bantag-1, a peptide antagonist, has superior BRS-3 affinity (IC₅₀ = 0.001 μM) but faces limitations in stability and delivery. This compound’s non-peptide structure offers better pharmacokinetic profiles .

MK-5046 vs. This compound :

  • MK-5046 is a BRS-3 agonist (IC₅₀ = 0.018 μM) used to study receptor activation. This compound antagonizes MK-5046-induced Ca²⁺ signaling, confirming its role as a reversible antagonist .

Table 2: In Vitro Functional Effects in Lung Cancer Models

Compound Ca²⁺ Inhibition (BA1) EGFR/ERK Phosphorylation Inhibition Cell Proliferation (IC₅₀) Synergy with Gefitinib
This compound Yes (16 μM) Yes (16 μM) 5 μM Yes (IC₅₀ shift to 4.5 μM)
EMY-98 No No >100 μM No
PD176252 No No ND No

Sources: .

Clinical Relevance:

  • Cancer Therapy : this compound’s ability to inhibit BRS-3-mediated signaling and enhance gefitinib efficacy positions it as a candidate for NSCLC treatment, particularly in tumors resistant to EGFR inhibitors .
  • Selectivity Advantage : Unlike PD176252, which interacts with GRPR/NMBR, this compound minimizes off-target effects, reducing toxicity risks .

Vorbereitungsmethoden

Synthetic Route and Chiral Resolution of ML-18

Enantioselective Synthesis Using N-BOC-Tryptophan Precursors

This compound ((S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide) and its enantiomer EMY-98 are synthesized via a stereospecific route starting from N-BOC-R-tryptophan and N-BOC-S-tryptophan, respectively . The synthesis involves sequential coupling reactions to assemble the propanamide backbone, followed by cyclohexylmethyl and 4-methoxyphenyl group incorporation. Chiral purity is critical for biological activity, as the (S)-enantiomer (this compound) exhibits superior BRS-3 binding affinity compared to the (R)-enantiomer (EMY-98) .

Solid-Phase Purification and Characterization

Post-synthesis purification employs a Daicel Chiral Cell OD column (250 mm × 4.6 mm, 5 μm) with an n-hexane/ethanol (4:1 v/v) mobile phase at 0.8 mL/min flow rate . UV detection at 230 nm confirms >95% enantiomeric excess for both this compound and EMY-98. Molecular weight validation via mass spectrometry confirms a mass of 569.9 Daltons for both enantiomers .

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight569.9 Da
Enantiomeric Excess>95%
HPLC Retention Time12.3 min (this compound)
Solubility (DMSO)10 mM

Analytical Validation of Binding Affinity and Selectivity

Radioligand Displacement Assays

This compound’s receptor selectivity is quantified using 125I-BA1 displacement assays in NCI-H1299 lung cancer cells transfected with BRS-3, gastrin-releasing peptide receptor (GRPR), or neuromedin B receptor (NMBR) . this compound demonstrates IC50 values of 4.8 μM for BRS-3, 16 μM for GRPR, and >100 μM for NMBR, confirming its preference for BRS-3 .

Table 2: Receptor Binding Affinities of this compound and EMY-98

ReceptorThis compound IC50 (μM)EMY-98 IC50 (μM)
BRS-34.8>100
GRPR16>100
NMBR>100>100

Calcium Mobilization and EGFR/ERK Signaling

In NCI-H727 cells loaded with FURA2-AM, this compound (16 μM) reversibly inhibits BA1-induced cytosolic Ca2+ elevation, while EMY-98 shows no effect . Similarly, this compound blocks BA1-mediated tyrosine phosphorylation of EGFR and ERK, critical pathways in lung cancer proliferation .

Biological Activity Assessment in Lung Cancer Models

MTT Cell Viability Assay

NCI-H1299 cells transfected with BRS-3 are treated with this compound (0–48 μM) for 48 hours. The half-maximal inhibitory concentration (IC50) for proliferation is 16 μM, compared to 48 μM for the EGFR inhibitor gefitinib .

Clonogenic Assay

This compound (16 μM) reduces colony formation by 70% in NCI-H727 cells embedded in agarose, whereas EMY-98 exhibits negligible activity . This underscores the enantiomer-specific anti-proliferative effects of this compound.

Scalability and Formulation Considerations

Stability in DMSO

This compound retains >90% potency after 6 months at -20°C in DMSO, as confirmed by repeated binding assays . No degradation products are detected via HPLC, supporting its use in long-term studies.

In Vivo Compatibility

While current data focus on in vitro models, the compound’s logP (calculated 3.8) suggests moderate blood-brain barrier permeability, warranting further pharmacokinetic studies .

Comparative Analysis with Peptide Antagonists

This compound’s non-peptide structure offers advantages over peptide-based BRS-3 antagonists, including oral bioavailability and resistance to proteolytic degradation . Its 4.8 μM IC50 for BRS-3 is comparable to peptide antagonists like BA1 (0.4 nM) but with improved selectivity against GRPR and NMBR .

Eigenschaften

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKVJNCYOSFDGC-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
ML-18
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
ML-18
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
ML-18
4-Iodopiperidin-1-ium
ML-18
4-Iodopiperidin-1-ium
4-Iodopiperidin-1-ium
ML-18
4-Iodopiperidin-1-ium
ML-18

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.